molecular formula C24H30N4O4S B7713157 1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine

1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine

Cat. No.: B7713157
M. Wt: 470.6 g/mol
InChI Key: LLMOCANMOOOBNK-UHFFFAOYSA-N
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Description

1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a sulfonyl group containing a 1,2,4-oxadiazole moiety

Properties

IUPAC Name

3-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]-5-tert-butyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S/c1-24(2,3)23-25-22(26-32-23)20-16-19(10-11-21(20)31-4)33(29,30)28-14-12-27(13-15-28)17-18-8-6-5-7-9-18/h5-11,16H,12-15,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMOCANMOOOBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine typically involves multiple steps:

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to the piperazine ring.

    Materials Science: The oxadiazole moiety imparts unique electronic properties, making the compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways such as the cAMP pathway or calcium signaling, leading to various physiological effects.

Comparison with Similar Compounds

Similar compounds to 1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine include:

    1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-hydroxybenzenesulfonyl]piperazine: This compound differs by having a hydroxy group instead of a methoxy group, which can alter its reactivity and biological activity.

    1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-chlorobenzenesulfonyl]piperazine: The presence of a chlorine atom instead of a methoxy group can significantly change the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

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